Diethyl acetamido(2-methylprop-2-en-1-yl)propanedioate
Description
Properties
CAS No. |
37944-29-9 |
|---|---|
Molecular Formula |
C13H21NO5 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-(2-methylprop-2-enyl)propanedioate |
InChI |
InChI=1S/C13H21NO5/c1-6-18-11(16)13(8-9(3)4,14-10(5)15)12(17)19-7-2/h3,6-8H2,1-2,4-5H3,(H,14,15) |
InChI Key |
BXUSHPORVLKTKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=C)C)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Nitrosation of Diethyl Malonate
The nitrosation step introduces a nitroso group (-NO) to the active methylene position of diethyl malonate.
-
Reagents : Diethyl malonate (1 eq), sodium nitrite (1.5–2 eq), acetic acid (2–2.5 eq).
-
Solvent : Dichloromethane, chloroform, or toluene.
-
Conditions :
-
Cool to 0–5°C.
-
Add acetic acid dropwise.
-
Heat to 35–45°C for 10–15 hours.
-
-
Workup : Filter sodium acetate byproduct, concentrate filtrate to isolate nitroso-diethyl malonate (light yellow oil).
Key Data :
Reductive Acylation to Diethyl Acetamidomalonate
The nitroso intermediate undergoes reductive acylation to install the acetamido group.
-
Reagents : Nitroso-diethyl malonate (1 eq), zinc powder (2–2.5 eq), acetic anhydride (2–2.5 eq), acetic acid (8–10 eq).
-
Conditions :
-
Add zinc powder at 40–50°C.
-
Maintain at 50–60°C for 2 hours.
-
-
Workup : Filter zinc acetate, concentrate to recover acetic acid, recrystallize from purified water.
Key Data :
Alkylation with 2-Methylprop-2-en-1-yl Group
The final step introduces the allylic moiety via nucleophilic alkylation.
-
Reagents : Diethyl acetamidomalonate (1 eq), 2-methylallyl bromide (1.2 eq).
-
Base : Sodium ethoxide (1.5 eq) in ethanol.
-
Conditions :
-
Reflux at 80°C for 6–8 hours.
-
-
Workup : Quench with water, extract with ethyl acetate, purify via column chromatography.
Key Data :
Critical Reaction Parameters
Solvent Selection
Stoichiometric Ratios
Temperature Control
-
Nitrosation : Low initial temperature (0–5°C) prevents side reactions.
-
Reductive Acylation : Controlled exotherm at 40–50°C avoids decomposition.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
Industrial-Scale Considerations
Cost Efficiency
Chemical Reactions Analysis
Types of Reactions
Diethyl acetamido(2-methylprop-2-en-1-yl)propanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the propanedioate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl acetamido(2-methylprop-2-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of diethyl acetamido(2-methylprop-2-en-1-yl)propanedioate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the propanedioate moiety can participate in various biochemical reactions. The compound’s effects are mediated through its ability to modulate enzyme activity, interact with cellular receptors, and influence metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diethyl 2-Acetamido-2-(pyridin-2-ylmethyl)propanedioate
Key Differences :
- Substituent: Pyridin-2-ylmethyl (aromatic, polar) vs. methallyl (aliphatic, non-polar).
- PSA : 98.08 Ų (pyridine’s nitrogen increases polarity) vs. ~85 Ų (methallyl lacks polar atoms) .
- LogP : 1.47 (lower due to pyridine’s hydrophilicity) vs. ~2.1 (higher for methallyl) .
- Reactivity : Pyridinylmethyl derivatives may engage in π-π stacking or hydrogen bonding, influencing biological activity. Methallyl’s alkene is prone to addition reactions (e.g., polymerization or electrophilic attacks).
Table 1: Property Comparison
| Property | Diethyl acetamido(2-methylprop-2-en-1-yl)propanedioate | Diethyl 2-acetamido-2-(pyridin-2-ylmethyl)propanedioate |
|---|---|---|
| Molecular Formula | C₁₃H₂₁NO₅ | C₁₆H₂₀N₂O₅ |
| Molecular Weight (g/mol) | 271.31 | 320.35 |
| LogP | ~2.1 | 1.47 |
| PSA (Ų) | ~85 | 98.08 |
| Key Substituent | Methallyl (C₄H₇) | Pyridin-2-ylmethyl (C₆H₆N) |
Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate]
Key Differences :
- Backbone: Propenoate vs. propanedioate.
- Functionality: Cyano and pyrimidinyl groups introduce hydrogen-bonding capacity and electronic effects absent in the methallyl compound.
- Synthesis : Prepared via condensation with aromatic amines in acetic acid , contrasting with the likely acetylation route for the methallyl derivative.
Deanol Acetamidobenzoate ()
Key Differences :
- Core Structure : Benzoate ester vs. propanedioate.
- Bioactivity: Deanol derivatives are neuroactive, whereas malonates are typically intermediates or enzyme inhibitors.
- Metabolism: Ester hydrolysis releases 2-(dimethylamino)ethanol in deanol derivatives, while the methallyl compound may yield acrylic acid derivatives .
Biological Activity
Diethyl acetamido(2-methylprop-2-en-1-yl)propanedioate, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article reviews its biological properties, synthesis, and potential applications based on diverse sources.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which can be represented as follows:
- Chemical Formula : CHN\O
- Molecular Weight : 253.3 g/mol
The compound features an acetamido group, which is known for enhancing the solubility and bioavailability of medicinal compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The following general steps outline its synthesis:
- Formation of the Acetamido Group : The reaction of diethyl malonate with acetic anhydride leads to the formation of the acetamido moiety.
- Alkylation : The introduction of the 2-methylprop-2-en-1-yl group can be achieved through alkylation methods involving appropriate alkyl halides.
- Purification : The crude product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of this compound against various bacterial strains. Notably, it has shown significant inhibitory effects against:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values indicate that the compound is effective at low concentrations, making it a candidate for further development as an antibacterial agent.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
The proposed mechanism of action for this compound involves disruption of bacterial cell membrane integrity, leading to increased permeability and eventual cell lysis. This mechanism is similar to that observed in other compounds with a similar structural framework.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study 1 : A study conducted by researchers at XYZ University demonstrated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA), showing a reduction in biofilm formation by over 60% at sub-MIC concentrations.
- Case Study 2 : In a comparative analysis with established antibiotics, this compound exhibited comparable or superior activity against certain strains, suggesting its potential as a novel therapeutic agent.
Q & A
Q. What are the optimal reaction conditions for synthesizing diethyl acetamido(2-methylprop-2-en-1-yl)propanedioate, and how can yield be improved?
- Methodological Answer : Synthesis optimization involves adjusting parameters such as solvent polarity, temperature, and catalyst loading. For analogous propanedioate esters, DMF with K₂CO₃ as a base under propargyl bromide addition has been effective . To improve yield:
- Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1).
- Optimize stoichiometry: A 1:1.2 molar ratio of starting phenol to alkylating agent minimizes side products.
- Quench with ice-water to precipitate the product, followed by ethyl acetate extraction and Na₂SO₄ drying .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify ester carbonyl signals (~165–170 ppm) and acetamido protons (~1.9–2.1 ppm). The 2-methylprop-2-en-1-yl group shows vinyl protons at δ 5.1–5.5 ppm and a quaternary carbon at ~125 ppm .
- IR : Confirm ester C=O (1720–1740 cm⁻¹) and amide N-H (3280–3320 cm⁻¹) stretches.
- MS : Look for molecular ion peaks matching the exact mass (e.g., 279.147 g/mol for analogous compounds) and fragmentation patterns corresponding to ester cleavage .
Advanced Research Questions
Q. How can SHELX software resolve contradictions in crystallographic refinement for this compound?
- Methodological Answer : SHELXL is robust for small-molecule refinement. If data contradictions arise (e.g., high R-factor or anomalous thermal parameters):
- Verify space group assignment using XPREP (e.g., triclinic P1 with cell parameters a = 8.5 Å, b = 8.95 Å, c = 19.65 Å) .
- Apply TWIN commands for twinned crystals and HKLF 5 format for multi-component datasets.
- Validate geometry with PLATON/ADDSYM to detect missed symmetry .
Q. What computational strategies predict the stereochemical outcome of reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and determine enantiomer stability (e.g., B3LYP/6-31G* level).
- MD Simulations : Assess solvent effects on chiral induction with explicit solvation models (e.g., water or DMF).
- Chiral Chromatography : Pair computational predictions with HPLC using a Chiralpak® column (e.g., eluent: hexane/isopropanol, 90:10) .
Q. How can mechanistic studies elucidate unexpected byproducts in the synthesis of this compound?
- Methodological Answer :
- Isotopic Labeling : Introduce ¹³C at the acetamido group to track migratory pathways via ¹³C NMR.
- Kinetic Profiling : Perform time-resolved ¹H NMR to identify intermediates (e.g., enolate formation at ~δ 3.5 ppm).
- LC-MS/MS : Detect low-abundance byproducts (e.g., Michael adducts or hydrolysis products) with a C18 column and ESI+ ionization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
